

# Application Notes and Protocols for IACS-8803 in Glioblastoma Preclinical Models

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## Compound of Interest

Compound Name: IACS-8803

Cat. No.: B15613911

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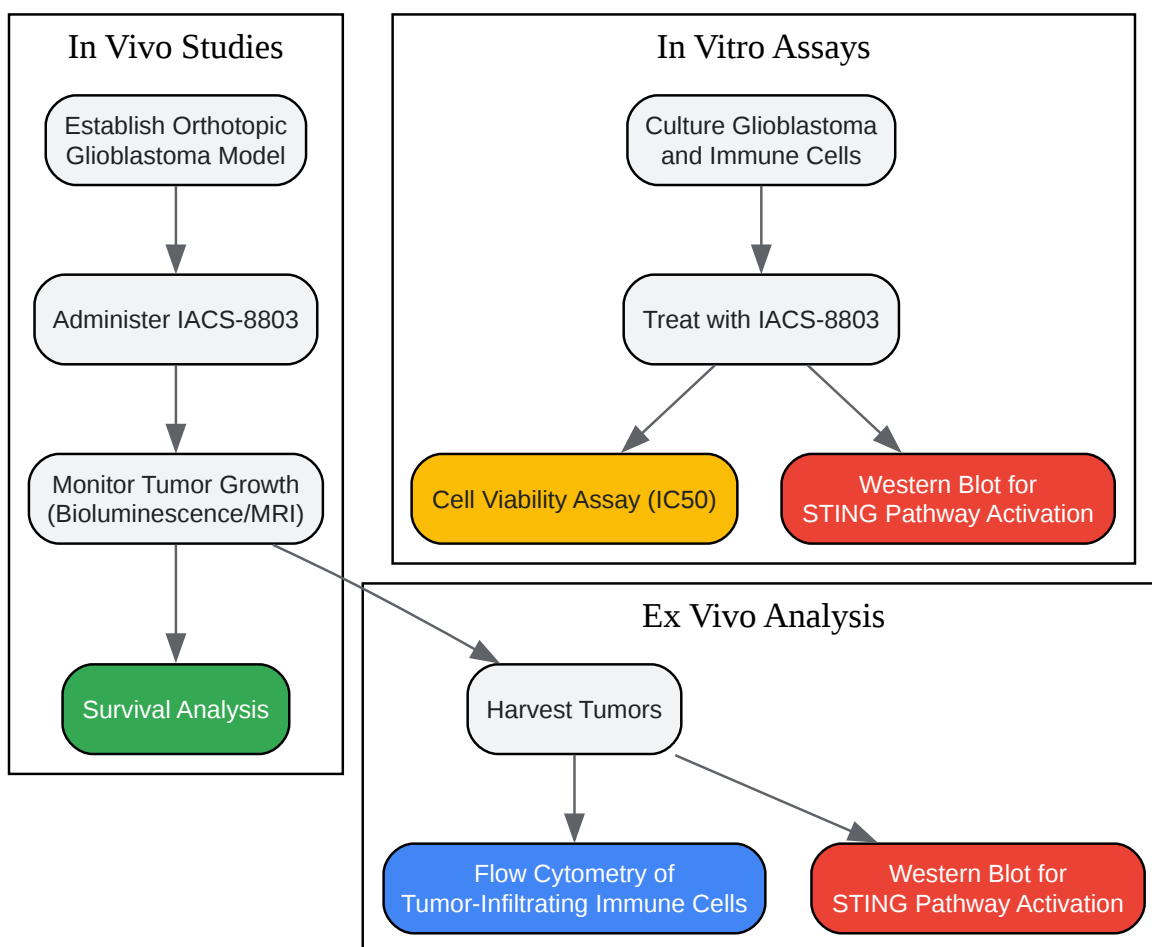
## Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The tumor microenvironment in GBM is profoundly immunosuppressive, contributing to its resistance to conventional therapies. A promising strategy to overcome this is to activate the innate immune system to drive a potent anti-tumor response. **IACS-8803** is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells, particularly myeloid cells, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, and the reprogramming of immunosuppressive myeloid cells. These application notes provide a summary of the preclinical efficacy of **IACS-8803** in glioblastoma models and detailed protocols for its evaluation.

## Mechanism of Action: STING Pathway Activation

**IACS-8803** acts as an agonist to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. Upon binding, STING undergoes a conformational change, leading to its trafficking to the Golgi apparatus. This initiates a signaling cascade that results in the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and

translocates to the nucleus, where it drives the expression of type I interferons (IFN- $\alpha$  and IFN- $\beta$ ). This, in turn, stimulates an anti-tumor immune response.



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